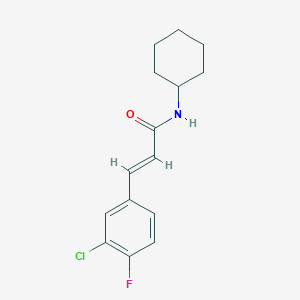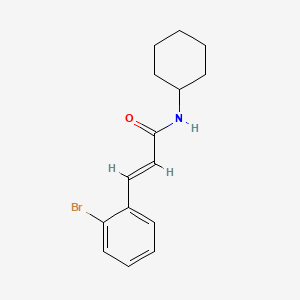
N-(2,3-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide, commonly known as DMF, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. DMF is a furan derivative that contains a carboxamide group and two methylphenyl substituents. In
作用機序
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. DMF has been shown to increase the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which are involved in the detoxification of reactive oxygen species (ROS) and the maintenance of redox homeostasis. DMF has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a key mediator of inflammation.
Biochemical and Physiological Effects:
DMF has been shown to exhibit various biochemical and physiological effects, such as the modulation of oxidative stress, inflammation, and apoptosis. DMF has been shown to increase the levels of glutathione, a key antioxidant molecule, and to decrease the levels of ROS and lipid peroxidation products. DMF has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). DMF has also been shown to inhibit the activation of caspases, which are key mediators of apoptosis.
実験室実験の利点と制限
DMF has several advantages for lab experiments, such as its low toxicity, high stability, and versatility. DMF can be easily synthesized and purified, and it can be used as a building block or a solvent for various reactions. DMF is also compatible with various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
However, DMF also has some limitations for lab experiments, such as its high cost, low solubility in water, and potential toxicity at high concentrations. DMF can also react with some reagents or solvents, such as water, alcohols, and strong acids or bases, which can affect the yield or purity of the reaction products.
将来の方向性
DMF has several potential future directions for research, such as the development of new synthetic methods, the exploration of new applications in medicinal chemistry, materials science, and organic synthesis, and the investigation of the mechanism of action and the biochemical and physiological effects of DMF. Some possible future directions include:
1. Development of new synthetic methods for DMF, such as the use of greener solvents or catalysts, or the optimization of the reaction conditions to improve the yield or purity of DMF.
2. Exploration of new applications of DMF in medicinal chemistry, such as the treatment of other autoimmune diseases, or the combination of DMF with other drugs or therapies to enhance its efficacy or reduce its side effects.
3. Investigation of the mechanism of action of DMF, such as the identification of new target genes or pathways that are involved in the anti-inflammatory or neuroprotective effects of DMF.
4. Exploration of new applications of DMF in materials science, such as the synthesis of new functional materials or the development of new methods for the synthesis of nanoparticles.
5. Investigation of the biochemical and physiological effects of DMF, such as the effects of DMF on the gut microbiota, the immune system, or the blood-brain barrier.
合成法
DMF can be synthesized through several methods, including the reaction of 2,3-dimethylphenylamine with 2,5-dimethylfuran-3-carboxylic acid chloride in the presence of a base such as triethylamine or pyridine. Another method involves the reaction of 2,3-dimethylphenylamine with 2,5-dimethylfuran-3-carboxamide in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The yield of DMF can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
DMF has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DMF has been shown to exhibit anti-inflammatory, immunomodulatory, and neuroprotective effects. DMF has been approved by the US Food and Drug Administration (FDA) for the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. DMF has also been investigated for its potential use in the treatment of other diseases, such as psoriasis, inflammatory bowel disease, and Alzheimer's disease.
In materials science, DMF has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and porous organic polymers (POPs). DMF has also been used as a solvent for the synthesis of nanoparticles, such as gold nanoparticles and silver nanoparticles.
In organic synthesis, DMF has been used as a versatile reagent for various reactions, such as the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling. DMF has also been used as a solvent for various reactions, such as the Grignard reaction, the Friedel-Crafts reaction, and the Diels-Alder reaction.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-6-5-7-14(11(9)3)16-15(17)13-8-10(2)18-12(13)4/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIBOWSSXJLDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(OC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)
![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)




![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)
![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)
![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)


![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)
